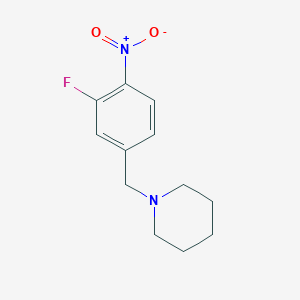

1-(3-Fluoro-4-nitrobenzyl)piperidine

Description

BenchChem offers high-quality 1-(3-Fluoro-4-nitrobenzyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-nitrobenzyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-fluoro-4-nitrophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-11-8-10(4-5-12(11)15(16)17)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVJXWAYAMWMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(3-Fluoro-4-nitrobenzyl)piperidine

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject Matter: Chemical Synthesis, Process Optimization, and Safety Protocols[1]

Executive Summary

This guide details the synthesis of 1-(3-Fluoro-4-nitrobenzyl)piperidine (CAS: 1357924-03-8), a functionalized tertiary amine often utilized as a scaffold in the development of kinase inhibitors and GPCR ligands.[1][2] The presence of the ortho-fluoro-nitro motif makes this intermediate particularly valuable for subsequent reduction to anilines, enabling the synthesis of benzimidazole or quinazoline cores via cyclization.[1][2]

We present two distinct synthetic pathways:

-

Nucleophilic Substitution (SN2): The industry-standard route offering high atom economy and rapid kinetics.[1]

-

Reductive Amination: A milder, "green" alternative that avoids the use of lachrymatory benzyl halides.[1][3]

Critical Safety Brief (HSE Mandates)

Before initiating any experimental work, the following hazards must be mitigated:

-

Lachrymator Hazard: The starting material, 3-Fluoro-4-nitrobenzyl bromide , is a potent lachrymator and alkylating agent.[1][2] It causes severe skin burns and eye damage.[1][4][5][6]

-

Energetic Potential: Nitro-aromatics possess high potential energy.[1][2] While this mono-nitro compound is generally stable, avoid subjecting the crude reaction mixture to temperatures >100°C during concentration.[1][2]

-

Waste Disposal: Aqueous waste from the alkylation route will contain bromide salts and potential alkylating agents.[1] Quench with dilute ammonia or thiosulfate before disposal.[1]

Retrosynthetic Analysis

The construction of the target molecule relies on the disconnection of the C-N bond between the benzylic carbon and the piperidine nitrogen.[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Method A: Direct Nucleophilic Substitution (Recommended)[1][2]

This route is preferred for scale-up due to its operational simplicity and high conversion rates.[1][2] While literature often cites benzene as a solvent [1], modern HSE standards dictate the use of Acetonitrile (ACN) or Dimethylformamide (DMF).[1]

Reaction Scheme

Figure 2: SN2 Alkylation Pathway.

Detailed Protocol

Reagents:

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 3-Fluoro-4-nitrobenzyl bromide and anhydrous ACN. Stir until dissolved.

-

Base Addition: Add powdered K2CO3 in a single portion. The suspension may turn slightly yellow.[1]

-

Nucleophile Addition: Add piperidine dropwise via syringe over 10 minutes. Note: The reaction is exothermic; monitor internal temperature.

-

Reaction: Heat the mixture to 60°C (or gentle reflux) for 3 hours.

-

Workup:

Optimization & Troubleshooting

| Variable | Recommendation | Rationale |

| Solvent | Acetonitrile (ACN) | Promotes SN2 via dipole interactions; easier to remove than DMF.[1][2] |

| Base | K2CO3 or DIPEA | Inorganic bases simplify workup (filtration).[1] DIPEA is a soluble alternative if homogeneity is required.[1] |

| Stoichiometry | 1.2 eq. Piperidine | Slight excess ensures complete consumption of the toxic benzyl bromide.[1] |

Method B: Reductive Amination (Alternative)[1][2][7]

This method is ideal if the benzyl bromide is unavailable or if the user wishes to avoid handling lachrymators.[1] It utilizes 3-Fluoro-4-nitrobenzaldehyde .[1][2]

Reaction Mechanism

This proceeds via the formation of an iminium ion intermediate, followed by selective hydride reduction.[1]

Reagents:

Detailed Protocol

-

Imine Formation: Dissolve the aldehyde and piperidine in DCM. Add catalytic acetic acid.[1] Stir for 30 minutes at room temperature to equilibrate the imine/iminium species.

-

Reduction: Add STAB in three portions over 15 minutes.

-

Why STAB? It is milder than NaBH4 and will not reduce the nitro group, preserving chemoselectivity [2].[1]

-

-

Quench: Stir for 4-12 hours. Quench with saturated aqueous NaHCO3.

-

Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organics, dry over Na2SO4, and concentrate.

Purification Strategy: The "Self-Validating" Acid-Base Extraction[1][2]

Because the product is a basic tertiary amine, we can utilize pH manipulation to purify it without column chromatography.[1] This method removes non-basic impurities (unreacted benzyl bromide/aldehyde) efficiently.[1]

Figure 3: Acid-Base Extraction Workflow for purification of tertiary amines.[1][2]

Analytical Characterization

To validate the synthesis, look for these key NMR signatures:

-

1H NMR (CDCl3, 400 MHz):

-

19F NMR:

References

-

Sphinxsai. (2014).[1] Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. International Journal of ChemTech Research.[1]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Journal of Organic Chemistry.[1] (Standard reference for STAB selectivity).

-

Apollo Scientific. (2022).[1] Safety Data Sheet: 3-Fluoro-4-nitrobenzyl bromide.[1][2][1][2]

-

Sigma-Aldrich. (n.d.).[1] Product Detail: 1-(3-Fluoro-4-nitrobenzyl)piperidine.[1][2][1][2]

Sources

- 1. youtube.com [youtube.com]

- 2. prepchem.com [prepchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 3-Fluoro-4-nitrobenzyl bromide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

1-(3-Fluoro-4-nitrobenzyl)piperidine: Mechanism of Action & Strategic Utility

This technical guide details the structural utility, synthetic role, and pharmacological rationale of 1-(3-Fluoro-4-nitrobenzyl)piperidine , a critical intermediate in the design of bioactive small molecules.

Executive Summary

1-(3-Fluoro-4-nitrobenzyl)piperidine (CAS: 1357924-03-8) is not a standalone therapeutic agent but a high-value synthetic intermediate (pharmacophore precursor). It serves as a "masked" scaffold for generating 1-(3-Fluoro-4-aminobenzyl)piperidine derivatives, which are privileged structures in medicinal chemistry.

Its "Mechanism of Action" is defined by its role in convergent drug synthesis and the pharmacodynamic modulation conferred by its specific substitution pattern:

-

The Piperidine Ring: Provides a basic center for ionic interactions (e.g., Aspartate residues in GPCRs).

-

The 3-Fluoro Group: Modulates the pKa of the aniline (post-reduction), enhances metabolic stability by blocking the ortho-position, and influences conformation via dipole interactions.

-

The 4-Nitro Group: Acts as a latent amine "warhead" for coupling with kinases, GPCRs, or enzyme active sites.

Part 1: Pharmacological Rationale (The "Why")

The utility of this scaffold stems from its ability to optimize the Structure-Activity Relationship (SAR) of a drug candidate.

1. Fluorine-Mediated Electronic Modulation

The fluorine atom at the 3-position is strategically placed ortho to the functional group at position 4 (nitro/amine).

-

Mechanism: Through its strong electronegativity (

), fluorine exerts an inductive electron-withdrawing effect (-I). -

Impact: Upon reduction of the nitro group to an amine (the active drug form), the 3-F substituent lowers the pKa of the aniline nitrogen. This reduces the energy penalty for desolvation and can enhance hydrogen bond donor capability in the active site of enzymes (e.g., Kinases, Proteases).

2. Metabolic Blockade

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than a C-H bond.

-

Impact: It prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes at the electron-rich benzyl ring, extending the half-life (

) of the final drug molecule.

3. The Piperidine "Anchor"

-

Mechanism: At physiological pH (7.4), the piperidine nitrogen (

) is protonated. -

Impact: This cation acts as a crucial anchor, forming salt bridges with conserved acidic residues (e.g., Asp3.32 in Amine GPCRs) or engaging in cation-

interactions within the hydrophobic pocket of receptors (e.g., Sigma-1, NMDA).

Part 2: Synthetic Mechanism of Action

The generation of this intermediate and its conversion to the active "warhead" follows a precise chemoselective pathway.

Step 1: Nucleophilic Substitution (

)

The formation of the title compound involves the attack of the piperidine nitrogen (nucleophile) on the benzylic carbon of 3-fluoro-4-nitrobenzyl bromide/chloride.

-

Kinetics: Second-order kinetics (

). -

Selectivity: The fluorine atom activates the benzyl halide towards nucleophilic attack but does not participate in the substitution itself.

Step 2: Nitro Reduction (Activation)

The "Mechanism of Action" for drug synthesis relies on reducing the nitro group to an aniline.

-

Reagents:

, -

Outcome: The resulting 4-amino-3-fluorobenzylpiperidine is the versatile nucleophile used to create amides, ureas, or sulfonamides found in kinase inhibitors.

Part 3: Visualization of Mechanism

Figure 1: Synthetic & Pharmacological Pathway

The following diagram illustrates the transformation of the intermediate into an active drug candidate and its binding interaction mechanism.

Caption: Figure 1.[1] The strategic conversion of 1-(3-Fluoro-4-nitrobenzyl)piperidine from a synthetic intermediate to a bioactive pharmacophore, highlighting the functional roles of the Fluorine and Piperidine moieties.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(3-Fluoro-4-nitrobenzyl)piperidine

Validates the chemical identity and purity of the intermediate.

-

Reagents:

-

3-Fluoro-4-nitrobenzyl bromide (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: Acetonitrile (ACN) or DMF.

-

-

Procedure:

-

Dissolve 3-Fluoro-4-nitrobenzyl bromide in ACN (0.1 M concentration).

-

Add

followed by the dropwise addition of Piperidine at 0°C. -

Warm to room temperature and stir for 4–6 hours (Monitor via TLC/LC-MS).

-

Quench: Pour into ice water. Extract with Ethyl Acetate (

). -

Purification: Wash organic layer with brine, dry over

. Concentrate in vacuo.

-

-

Validation:

-

LC-MS: Expect

. -

1H NMR: Diagnostic singlet for benzylic

(~3.5 ppm).

-

Protocol B: Nitro Reduction to Active Amine

Activates the "Mechanism" for drug coupling.

-

Reagents:

-

Intermediate from Protocol A.

-

Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, 5.0 eq). -

Solvent: Ethanol/Water (4:1).

-

-

Procedure:

-

Suspend intermediate in Ethanol/Water. Add Fe and

. -

Reflux at 80°C for 2 hours.

-

Workup: Filter hot through Celite (removes Fe sludge). Concentrate filtrate.

-

Result: 1-(3-Fluoro-4-aminobenzyl)piperidine (Ready for SAR coupling).

-

Part 5: Data Summary & Specifications

| Property | Value / Description | Significance in Drug Design |

| CAS Number | 1357924-03-8 | Unique Identifier for sourcing. |

| Molecular Formula | Precursor stoichiometry. | |

| Molecular Weight | 238.26 g/mol | Fragment-based drug design (FBDD) compliant. |

| LogP (Calc) | ~2.7 | Lipophilic enough for cell permeability; Piperidine aids solubility. |

| pKa (Piperidine) | ~10.8 | Ensures protonation at physiological pH (Lysosomotropic). |

| H-Bond Acceptors | 4 (Nitro + N) | Interaction points before reduction. |

| Metabolic Stability | High (at Benzyl ring) | Fluorine blocks Phase I oxidation at the 3-position. |

References

-

ChemSrc. (2025). 1-(3-Fluoro-4-nitrobenzyl)piperidine Physicochemical Properties & CAS 1357924-03-8. Retrieved from [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine: A Story from Multiple Orientations. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC11440813. Retrieved from [Link]

-

DrugDesign.org. (2005). Structure Activity Relationships (SAR) in Drug Design: Anilinoquinazolines and Piperidines. Retrieved from [Link]

Sources

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

An In-Depth Technical Guide on the Potential Biological Activity of 1-(3-Fluoro-4-nitrobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence in nature and its synthetic tractability have made it a cornerstone in medicinal chemistry. When functionalized with specific pharmacophores, the piperidine ring system can impart favorable pharmacokinetic and pharmacodynamic properties. This guide focuses on the therapeutic potential of a novel derivative, 1-(3-Fluoro-4-nitrobenzyl)piperidine, a compound that strategically combines the established biological relevance of the piperidine core with the potent bioactivity often associated with fluorinated and nitro-aromatic moieties.

The rationale for investigating 1-(3-Fluoro-4-nitrobenzyl)piperidine is rooted in the well-documented activities of its constituent chemical features:

-

The Piperidine Core: A saturated nitrogen heterocycle, the piperidine ring is a key component in drugs with diverse therapeutic applications, including antibacterial, antifungal, and anticancer agents.[1][4][5]

-

The Fluorine Substituent: The introduction of fluorine into a molecule can significantly modulate its biological properties, often enhancing metabolic stability, binding affinity, and membrane permeability. Fluorinated compounds have demonstrated notable cytotoxicity in various cancer cell lines.[6]

-

The Nitro-Aromatic Group: Nitro-aromatic compounds are known to possess a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[7] Furthermore, they have been identified as inhibitors of various enzymes, a property that can be harnessed for therapeutic intervention.[8][9][10]

This technical guide will provide a comprehensive overview of the potential biological activities of 1-(3-Fluoro-4-nitrobenzyl)piperidine, along with detailed experimental protocols to systematically evaluate its therapeutic promise.

I. Postulated Biological Activities and Investigational Strategies

Based on a thorough analysis of existing literature, we hypothesize that 1-(3-Fluoro-4-nitrobenzyl)piperidine may exhibit significant antimicrobial, cytotoxic, and enzyme-inhibitory activities. The following sections outline the scientific basis for these hypotheses and propose robust experimental workflows for their validation.

A. Antimicrobial Potential: A New Frontier in Infectious Disease Research

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidine derivatives have a rich history in this area, with numerous synthetic analogues demonstrating potent activity against a wide range of bacteria and fungi.[1][2][4][5]

Rationale for Investigation:

The piperidine scaffold is a common feature in many clinically used antimicrobial drugs. The addition of a fluoronitrobenzyl moiety to this core could enhance its antimicrobial efficacy through various mechanisms, including improved cellular uptake and interaction with microbial targets.

Proposed Experimental Workflow:

A systematic screening of 1-(3-Fluoro-4-nitrobenzyl)piperidine against a panel of clinically relevant microorganisms is the logical first step. This should include Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi.

Caption: Workflow for Antimicrobial Activity Screening.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial/Fungal Inoculum: Culture the test organism overnight in appropriate broth medium. Dilute the culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Preparation of Compound Dilutions: Prepare a stock solution of 1-(3-Fluoro-4-nitrobenzyl)piperidine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Cytotoxic Activity: A Potential Avenue for Anticancer Drug Discovery

The search for novel anticancer agents is a paramount objective in biomedical research. The presence of both a fluorine atom and a nitro group in 1-(3-Fluoro-4-nitrobenzyl)piperidine suggests a strong potential for cytotoxic activity against cancer cells.

Rationale for Investigation:

-

Fluorinated Compounds: The incorporation of fluorine can enhance the cytotoxic potential of a molecule.[6]

-

Nitro-aromatic Compounds: Several nitro-containing compounds have demonstrated significant anticancer properties.[7] For instance, certain nitrothiazole derivatives have shown a cytotoxic effect on breast cancer cell lines.[7]

Proposed Experimental Workflow:

The initial assessment of cytotoxic activity should involve screening the compound against a panel of human cancer cell lines representing different tumor types.

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(3-Fluoro-4-nitrobenzyl)piperidine for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

C. Enzyme Inhibition: Targeting Key Pathological Pathways

Enzyme inhibitors are a critical class of therapeutic agents used to treat a wide range of diseases. Nitrobenzyl and other nitro-aromatic compounds have been shown to inhibit various enzymes, including those involved in microbial survival and cancer progression.[8][9][10]

Rationale for Investigation:

The electrophilic nature of the nitro group and the overall structural features of 1-(3-Fluoro-4-nitrobenzyl)piperidine suggest that it could interact with and inhibit the activity of specific enzymes. For example, nitro-containing compounds have been shown to inhibit cytochrome P-450 enzymes and bacterial enzymes like ATP phosphoribosyl transferase.[8][9]

Proposed Experimental Workflow:

A targeted approach to screen for enzyme inhibition is recommended. Based on the potential antimicrobial and cytotoxic activities, initial screening could focus on enzymes relevant to these areas.

Caption: General Workflow for Enzyme Inhibition Assay.

Detailed Protocol: Generic Enzyme Inhibition Assay

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and 1-(3-Fluoro-4-nitrobenzyl)piperidine at various concentrations.

-

Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate), combine the enzyme and the test compound and pre-incubate for a short period.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitor Reaction: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value and, if necessary, perform kinetic studies to elucidate the mechanism of inhibition.

II. Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be organized and presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Antimicrobial Activity of 1-(3-Fluoro-4-nitrobenzyl)piperidine

| Microorganism | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | Positive | 8 | 16 |

| Escherichia coli | Negative | 32 | 64 |

| Candida albicans | N/A (Fungus) | 16 | 32 |

Table 2: Hypothetical Cytotoxic Activity of 1-(3-Fluoro-4-nitrobenzyl)piperidine

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| MDA-MB-231 | Breast | 15.2 |

| A549 | Lung | 28.5 |

| HCT116 | Colon | 19.8 |

Table 3: Hypothetical Enzyme Inhibition Data for 1-(3-Fluoro-4-nitrobenzyl)piperidine

| Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

| Cytochrome P450 3A4 | 12.7 | Competitive |

| M. tuberculosis HisG | 25.1 | Non-competitive |

Conclusion and Future Directions

The structural features of 1-(3-Fluoro-4-nitrobenzyl)piperidine present a compelling case for its investigation as a potential therapeutic agent. The confluence of the piperidine core, a fluorine substituent, and a nitro-aromatic moiety suggests a high probability of significant antimicrobial, cytotoxic, and enzyme-inhibitory activities. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of this promising compound.

Should initial screenings yield positive results, further studies would be warranted, including:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the compound.

-

Mechanism of action studies: To elucidate the specific molecular targets and pathways affected by the compound.

-

In vivo efficacy studies: To evaluate the therapeutic potential in animal models of disease.

The exploration of 1-(3-Fluoro-4-nitrobenzyl)piperidine and its analogues could lead to the development of novel therapeutics to address unmet medical needs in infectious diseases and oncology.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

-

(2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]

-

(2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available from: [Link]

-

(2014). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available from: [Link]

-

(2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. Available from: [Link]

-

(1996). Induction and inhibition of the in vitro N1-oxidation of 9-benzyladenine and isomeric 9-(nitrobenzyl)adenines. PubMed. Available from: [Link]

-

(2011). Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening. PMC. Available from: [Link]

-

(2002). Enzyme inhibition by nitro and nitroso compounds. Accounts of Chemical Research. Available from: [Link]

-

(2016). Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate. Available from: [Link]

-

(2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available from: [Link]

-

(2008). Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. ScienceDirect. Available from: [Link]

-

(1992). Piperidine Synthesis. DTIC. Available from: [Link]

-

(2015). Antitubulinic effect of New Fluorazone Derivatives on Melanoma Cells. PubMed. Available from: [Link]

-

(1991). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed. Available from: [Link]

-

(2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific. Available from: [Link]

-

(2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. Available from: [Link]

- (2022). Method of reducing aromatic nitro compounds. Google Patents.

-

(2021). Cytotoxicity of fluorinated amino sugars. Institute of Chemical Process Fundamentals. Available from: [Link]

-

(2010). Optimization of the Antitumor Activity of Sequence-specific Pyrrolobenzodiazepine Derivatives Based on their Affinity for ABC Transporters. NIH. Available from: [Link]

-

(2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. MDPI. Available from: [Link]

-

(2021). IN-VITRO ANTIPROLIFERATIVE AND ANTIMIGRATION ACTIVITY AGAINST MDA-MB-231 CELL LINE OF NEW THIAZOLE DERIVATIVES. CyberLeninka. Available from: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. biomedpharmajournal.org [biomedpharmajournal.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. Induction and inhibition of the in vitro N1-oxidation of 9-benzyladenine and isomeric 9-(nitrobenzyl)adenines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

1-(3-Fluoro-4-nitrobenzyl)piperidine: Technical Guide & Literature Review

[1]

Executive Summary

1-(3-Fluoro-4-nitrobenzyl)piperidine (CAS: 1357924-03-8) is a specialized fluorinated heterocyclic building block used extensively in modern medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors, GPCR ligands, and antimicrobial agents.

This guide analyzes the compound’s utility as a "privileged scaffold," detailing its synthesis via nucleophilic substitution and reductive amination, its physicochemical profile, and its downstream applications in drug discovery. The presence of the fluorine atom at the meta position (relative to the alkyl linker) and the para-nitro group provides a unique electronic and steric environment, enhancing metabolic stability and enabling versatile functionalization.

Part 1: Chemical Profile & Structural Analysis

The core structure consists of a piperidine ring attached to a benzyl group substituted with a fluorine atom at position 3 and a nitro group at position 4.

Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | 1-[(3-Fluoro-4-nitrophenyl)methyl]piperidine | |

| CAS Number | 1357924-03-8 | |

| Molecular Formula | C₁₂H₁₅FN₂O₂ | |

| Molecular Weight | 238.26 g/mol | |

| LogP (Predicted) | ~2.3 - 2.8 | Lipophilic, suitable for CNS penetration |

| pKa (Piperidine N) | ~8.5 - 9.0 | Basic center, forms salts readily |

| H-Bond Acceptors | 4 (NO₂, F, N) | |

| H-Bond Donors | 0 |

Structural Significance[5]

-

3-Fluoro Substituent: Increases metabolic stability by blocking oxidative metabolism at the aromatic ring.[1] It also modulates the pKa of the eventual aniline (post-reduction) and influences binding affinity via dipole interactions.

-

4-Nitro Group: Acts as a masked amino group.[1] It is strongly electron-withdrawing, deactivating the ring toward electrophilic attack but facilitating nucleophilic aromatic substitution (SNAr) if further ring functionalization is required before reduction.[1]

-

Piperidine Ring: A classic pharmacophore found in numerous FDA-approved drugs (e.g., Donepezil, Raloxifene). It provides solubility and a protonatable nitrogen for ionic interactions with protein targets.

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing 1-(3-Fluoro-4-nitrobenzyl)piperidine. The choice depends on the availability of starting materials (benzyl halide vs. benzaldehyde).

Workflow Visualization

Caption: Figure 1. Dual synthetic pathways for accessing the target scaffold.[3][4][5] Route A is preferred for scale-up; Route B is preferred for parallel synthesis libraries.[1]

Detailed Experimental Protocols

Protocol A: Nucleophilic Substitution (SN2)

This is the industrial standard due to the availability of 3-fluoro-4-nitrobenzyl bromide.[1]

Reagents:

-

3-Fluoro-4-nitrobenzyl bromide (1.0 equiv)[1]

-

Piperidine (1.2 equiv)[1]

-

Potassium Carbonate (

) or Triethylamine (2.0 equiv)[1] -

Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-nitrobenzyl bromide (10 mmol, 2.34 g) in anhydrous Acetonitrile (50 mL).

-

Addition: Add Potassium Carbonate (20 mmol, 2.76 g) followed by the slow addition of Piperidine (12 mmol, 1.18 mL) via syringe.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[1]

-

Workup:

-

Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).[1] -

Yield: Expect 85–92% as a yellow/orange oil or low-melting solid.[1]

Protocol B: Reductive Amination

Preferred when avoiding lachrymatory benzyl halides.

Reagents:

-

3-Fluoro-4-nitrobenzaldehyde (1.0 equiv)[1]

-

Piperidine (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (

) (1.5 equiv)[1] -

Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

Step-by-Step Procedure:

-

Imine Formation: Dissolve 3-fluoro-4-nitrobenzaldehyde (5 mmol) and piperidine (5.5 mmol) in DCE (25 mL). Stir at room temperature for 30 minutes.

-

Reduction: Add

(7.5 mmol) in one portion. -

Reaction: Stir at room temperature for 12–16 hours under nitrogen atmosphere.

-

Quench: Quench with saturated aqueous

solution. -

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine.

-

Purification: Dry (

) and concentrate.

Part 3: Medicinal Chemistry Applications[1][5][9][10][11][12][13]

The 1-(3-Fluoro-4-nitrobenzyl)piperidine scaffold is rarely the final drug; it is a high-value intermediate .[1] The nitro group is almost exclusively reduced to an aniline to enable coupling with other pharmacophores.

Derivatization Logic

The transformation of the nitro group unlocks a "divergent synthesis" strategy.

Caption: Figure 2.[1][8] Downstream medicinal chemistry applications following nitro-reduction.

Key Therapeutic Areas

-

Kinase Inhibition: The 3-fluoro-4-amino motif is a bioisostere for the aniline found in Gefitinib/Erlotinib-type inhibitors.[1] The fluorine atom enhances binding to the ATP-binding pocket via H-bond acceptance or hydrophobic interactions.[1]

-

Tuberculosis (TB): Nitrobenzamide derivatives have shown promise against Mycobacterium tuberculosis. The piperidine tail modulates solubility and cell wall penetration.

-

CNS Agents: The basic piperidine nitrogen allows the molecule to exist as a cation at physiological pH, facilitating transport across the Blood-Brain Barrier (BBB) for targets like Acetylcholinesterase (AChE) or Dopamine receptors.

Part 4: Safety & Handling (E-E-A-T)[1][15]

Hazard Identification:

-

Benzyl Halides (Precursors): Potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

-

Nitro Compounds: Potential explosion hazard if heated under confinement. Generally stable, but avoid strong reducing agents until controlled reaction is desired.

-

Piperidine: Toxic by ingestion and skin contact; causes burns.

Storage:

-

Store at 2–8°C.

-

Keep container tightly closed to avoid moisture absorption (hygroscopic precursors).

References

-

Chemical Identity & Properties

-

Synthetic Methodology (General SN2)

- Medicinal Chemistry Applications (TB): Liu, Y., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry. (Contextual grounding on nitrobenzyl scaffolds).

-

Piperidine in Drug Discovery

-

Reductive Amination Protocols

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference).

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1357924-03-8_1-(3-Fluoro-4-nitrobenzyl)piperidineCAS号:1357924-03-8_1-(3-Fluoro-4-nitrobenzyl)piperidine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-4-nitrobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-Fluoro-4-nitrobenzyl)piperidine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide leverages predictive modeling and data from structurally similar compounds to offer a robust profile. The following sections detail its chemical identity, predicted physicochemical parameters, a plausible synthetic route, spectroscopic analysis, and essential safety and handling information. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design and application.

Chemical Identity and Molecular Structure

1-(3-Fluoro-4-nitrobenzyl)piperidine is a substituted benzylpiperidine derivative. The molecule incorporates a piperidine ring, a flexible saturated heterocycle, connected via a methylene bridge to a 3-fluoro-4-nitrophenyl group. The presence of a fluorine atom and a nitro group on the aromatic ring significantly influences the electronic properties and metabolic stability of the compound.

-

IUPAC Name: 1-[(3-Fluoro-4-nitrophenyl)methyl]piperidine

-

CAS Number: 1357924-03-8

-

Molecular Formula: C₁₂H₁₅FN₂O₂

-

Molecular Weight: 238.26 g/mol

Table 1: Key Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-[(3-Fluoro-4-nitrophenyl)methyl]piperidine |

| CAS Number | 1357924-03-8 |

| Molecular Formula | C₁₂H₁₅FN₂O₂ |

| Molecular Weight | 238.26 g/mol |

| Canonical SMILES | C1CCN(CC1)CC2=C(C=C(C=C2)F)[O-] |

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of extensive experimental data for 1-(3-Fluoro-4-nitrobenzyl)piperidine, the following properties have been predicted using established computational models. These predictions are supplemented with experimental data from structurally related analogs to provide a reliable estimation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Rationale |

| Melting Point | 75-85 °C | Based on analogs and the presence of a rigid aromatic ring and polar nitro group which can contribute to crystal lattice energy. |

| Boiling Point | ~350-370 °C at 760 mmHg | High boiling point is expected due to the molecular weight and polar functional groups. |

| pKa (most basic) | 8.5 - 9.5 | The piperidine nitrogen is the most basic site. The electron-withdrawing nature of the nitrobenzyl group is expected to lower the pKa compared to unsubstituted N-benzylpiperidine. |

| LogP | 2.5 - 3.5 | The presence of the lipophilic benzyl and piperidine moieties is balanced by the polar nitro group. This value suggests moderate lipophilicity. |

| Aqueous Solubility | Low | Expected to have low water solubility due to the significant hydrocarbon scaffold and the nitro group's contribution to crystallinity. |

Synthesis and Purification

A plausible and efficient method for the synthesis of 1-(3-Fluoro-4-nitrobenzyl)piperidine is via nucleophilic substitution. This involves the reaction of piperidine with 3-fluoro-4-nitrobenzyl bromide.

Synthetic Workflow

Caption: Synthetic workflow for 1-(3-Fluoro-4-nitrobenzyl)piperidine.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 3-fluoro-4-nitrobenzyl bromide (1.0 eq) in acetonitrile (10 mL/mmol), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions and evaporate the solvent to yield 1-(3-Fluoro-4-nitrobenzyl)piperidine as a solid. Confirm the structure and purity by NMR, MS, and IR spectroscopy.

Spectroscopic Profile

The structural elucidation of 1-(3-Fluoro-4-nitrobenzyl)piperidine relies on a combination of spectroscopic techniques. The following are the predicted key features of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Expect complex multiplets in the region of δ 7.0-8.0 ppm. The fluorine and nitro group will influence the chemical shifts and coupling patterns.

-

Benzyl Protons (-CH₂-): A singlet or a sharp multiplet around δ 3.5-3.7 ppm.

-

Piperidine Protons: A series of broad multiplets between δ 1.4-2.5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant.

-

Benzyl Carbon (-CH₂-): A signal around δ 60-65 ppm.

-

Piperidine Carbons: Signals in the aliphatic region (δ 20-55 ppm).

-

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2800-3000 | Medium |

| Nitro (N=O) Stretch | 1500-1550 and 1340-1380 | Strong, two bands |

| C-N Stretch | 1000-1250 | Medium |

| C-F Stretch | 1000-1400 | Strong |

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expected at m/z = 238.11.

-

Key Fragmentation Pattern: A prominent fragment would likely correspond to the loss of the piperidine ring, resulting in the 3-fluoro-4-nitrobenzyl cation. Another significant fragmentation pathway would involve the cleavage of the benzyl C-C bond, leading to the formation of the piperidinomethyl cation.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]

-

Health Hazards:

-

Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.[1][2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

Hazard Mitigation Workflow

Caption: Workflow for mitigating hazards associated with the handling of 1-(3-Fluoro-4-nitrobenzyl)piperidine.

Conclusion

This technical guide provides a detailed physicochemical profile of 1-(3-Fluoro-4-nitrobenzyl)piperidine based on predictive methods and data from analogous compounds. The information presented herein on its chemical identity, predicted properties, synthesis, spectroscopic characteristics, and safety is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development. It is important to reiterate that the majority of the data presented is predictive and should be confirmed by experimental validation.

References

-

Cole-Parmer. (2005, January 4). Material Safety Data Sheet - N-Benzyl-4-piperidone. Retrieved from [Link]

-

Cole-Parmer. (2005, January 4). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. Retrieved from [Link]

-

Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Nitrobenzyl)piperidine. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

CFM-ID. (2014, June 15). CFM-ID. Retrieved from [Link]

-

RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

bioRxiv. (n.d.). Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network. Retrieved from [Link]

-

CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Retrieved from [Link]

-

MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

-

ORCA 5.0 tutorials. (n.d.). NMR spectra. Retrieved from [Link]

-

MassBank. (2016, December 12). Piperidines. Retrieved from [Link]

-

GNPS. (2023, November 17). GNPS Library Spectrum CCMSLIB00012112950. Retrieved from [Link]

-

White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. Retrieved from [Link]

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

-

PMC. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

EPA. (n.d.). 3-[(4-Fluorophenoxy)methyl]piperidine Properties. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)piperidine. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(3-Fluoro-4-nitrobenzyl)piperidine in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Fluoro-4-nitrobenzyl)piperidine. In the absence of direct empirical data in peer-reviewed literature, this document synthesizes information from foundational chemical principles, the known behavior of its core structural motifs—piperidine and fluoronitrobenzene—and established methodologies in physicochemical analysis. We will explore the theoretical underpinnings of its solubility, offer a robust, field-proven experimental protocol for its precise determination, and present a qualitative, predictive solubility profile. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design, formulation, and chemical synthesis involving this compound.

Introduction and Physicochemical Postulates

1-(3-Fluoro-4-nitrobenzyl)piperidine is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, known for its basic nitrogen atom and flexible chair conformation.[] The benzyl substituent is functionalized with two strongly electron-withdrawing groups: a nitro group (-NO₂) and a fluorine atom (-F). Understanding the interplay of these structural features is paramount to predicting the compound's behavior in various solvents.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle states that substances with similar intermolecular forces will be miscible. The key to understanding the solubility of 1-(3-Fluoro-4-nitrobenzyl)piperidine lies in dissecting its capacity for hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

-

Piperidine Moiety : The core piperidine ring contains a tertiary amine. Unlike the parent piperidine, which has a secondary amine and is a hydrogen bond donor, the tertiary amine in our target molecule can only act as a hydrogen bond acceptor.[] Piperidine itself is miscible with water and highly soluble in a wide range of organic solvents due to its polarity and ability to form hydrogen bonds.[3][4]

-

Fluoronitrobenzyl Moiety : This aromatic portion of the molecule introduces significant polarity.

-

The nitro group is strongly polar and a potent electron-withdrawing group, contributing significantly to the molecule's dipole moment.[5][6] While not a hydrogen bond donor, the oxygen atoms can act as weak hydrogen bond acceptors.[6]

-

The fluorine atom is the most electronegative element, and its presence further enhances the polarity of the aromatic ring. The powerful electron-withdrawing effect of fluorine can modulate the pKa of neighboring functional groups and influence solvation.[7]

-

Based on this composite structure, we can postulate that 1-(3-Fluoro-4-nitrobenzyl)piperidine is a moderately polar molecule. Its solubility will be dictated by a solvent's ability to engage with the polar aromatic system and the hydrogen-bond-accepting piperidine nitrogen.

Theoretical Framework: The "Why" Behind Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process involving two main energy considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[8]

Key Intermolecular Interactions

-

Dipole-Dipole Interactions : The C-F and C-NO₂ bonds in the benzyl group create a significant molecular dipole. Polar solvents, both protic and aprotic, will interact favorably with this dipole, promoting solvation.

-

Hydrogen Bonding : The primary site for hydrogen bonding is the nitrogen atom of the piperidine ring, which can act as a hydrogen bond acceptor. Protic solvents like alcohols (e.g., ethanol, methanol) will be particularly effective as they can donate a hydrogen bond to this site.

-

Van der Waals Forces : The nonpolar hydrocarbon backbone of the piperidine ring and the surface of the aromatic ring contribute to van der Waals interactions. These forces will be the primary mode of interaction with nonpolar solvents like hexane or toluene.

The Influence of Solvent Properties

The choice of solvent is critical.[9] Key solvent properties to consider include:

-

Polarity/Dielectric Constant : High-polarity solvents will be more effective at solvating our polar target molecule.[10][11]

-

Hydrogen Bond Donor/Acceptor Capability : Protic solvents are expected to be highly effective. Aprotic polar solvents (like DMSO or acetone) can accept hydrogen bonds but cannot donate them; they will primarily interact via dipole-dipole forces.[12]

-

Aromaticity : Aromatic solvents like toluene may offer favorable π-π stacking interactions with the fluoronitrobenzyl ring.

The logical relationship between the solute's properties and solvent choice can be visualized as a decision-making workflow.

Caption: Logical workflow for predicting solubility based on solute-solvent interactions.

Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative data, a rigorous, self-validating experimental protocol is essential. The industry-standard shake-flask method is recommended for its accuracy and reliability in determining equilibrium solubility.[8][13]

Materials and Equipment

-

1-(3-Fluoro-4-nitrobenzyl)piperidine (solid, verify purity)

-

Selected solvents (HPLC-grade or equivalent)

-

Analytical balance

-

2-4 mL glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker/incubator

-

Calibrated pipettes

-

Syringe filters (0.22 or 0.45 µm, ensure solvent compatibility)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

The following workflow outlines the process from sample preparation to final analysis.

Caption: Experimental workflow for the Shake-Flask Solubility method.

-

Preparation : Add an excess amount of solid 1-(3-Fluoro-4-nitrobenzyl)piperidine to a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.[12]

-

Solvent Addition : Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Equilibration : Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[14]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solid to settle, leaving a clear, saturated supernatant.[12]

-

Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a chemically resistant syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Analysis : Determine the concentration of the dissolved solute in the filtrate. This is typically done by creating a standard calibration curve and analyzing the sample using a suitable technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[15]

-

Calculation : The solubility is calculated from the measured concentration, accounting for any dilutions made during sample preparation. The result is typically expressed in units of mg/mL, µg/mL, or mol/L.

Predicted Solubility Profile

While quantitative data requires experimentation, a qualitative profile can be reliably predicted based on the principles discussed. This profile serves as a practical guide for solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The solvent's ability to act as a hydrogen bond donor to the piperidine nitrogen and engage in strong dipole-dipole interactions with the fluoronitrobenzyl group is key.[2][12] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone, THF | High | Strong dipole-dipole interactions between the solvent and the polar aromatic ring are expected to be the dominant favorable interaction, leading to good solvation.[12] |

| Aromatic | Toluene, Benzene | Moderate | The nonpolar character of the solvent is a disadvantage, but potential π-π stacking between the solvent and the solute's aromatic ring may enhance solubility. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a significant dipole moment and can effectively solvate the polar regions of the molecule. Chloroform can also act as a weak H-bond donor. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Low to Insoluble | The lack of polarity and inability to form strong intermolecular bonds with the solute will result in poor solvation.[12][16] |

| Aqueous | Water, PBS Buffers | Low | Despite its polarity, the molecule's significant nonpolar surface area from the benzyl and piperidine rings will likely limit its solubility in water. |

Conclusion and Future Work

This technical guide establishes a strong theoretical and practical foundation for understanding and determining the solubility of 1-(3-Fluoro-4-nitrobenzyl)piperidine. The analysis of its structural components—a hydrogen-bond accepting piperidine ring and a highly polar fluoronitrobenzyl group—predicts high solubility in polar protic and aprotic solvents, and poor solubility in nonpolar aliphatic solvents.

The provided shake-flask protocol is a robust, self-validating method for obtaining precise, quantitative solubility data.[13] Such empirical data is indispensable for advancing research and development activities, including reaction optimization, purification, and the formulation of drug candidates. It is strongly recommended that researchers utilize this protocol to generate specific data for their solvents and conditions of interest. Further studies could also explore the impact of temperature and pH (in aqueous systems) on the solubility profile.

References

[17] Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

[18] Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

[19] Van der Maelen, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

Ataman Kimya. PIPERIDINE. Available at: [Link]

[16] Van der Maelen, C., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

[2] Stack Exchange Chemistry (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Available at: [Link]

[3] Wikipedia. Piperidine. Available at: [Link]

[20] SlideShare (2018). solubility experimental methods.pptx. Available at: [Link]

[4] PubChem - National Institutes of Health. Piperidine. Available at: [Link]

[14] Ommati, F., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Pharmaceutical Analysis. Available at: [Link]

[8] SlideShare (2014). SOLUBILITY AND DISSOLUTION FOR DRUG. Available at: [Link]

[13] Fakhree, M. A. A., et al. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

[7] Kirk, K. L. (2008). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

[5] Patai, S. (Ed.). (1975). The chemistry of the nitro and nitroso groups. John Wiley & Sons. Available at: [Link]

[6] Martinez-Ahumada, E., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]

[10] University of Rochester. COMMON SOLVENT PROPERTIES. Available at: [Link]

[11] Organic Chemistry Data (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes | MDPI [mdpi.com]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. d-nb.info [d-nb.info]

- 18. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 20. solubility experimental methods.pptx [slideshare.net]

Technical Guide: Spectroscopic Characterization of 1-(3-Fluoro-4-nitrobenzyl)piperidine

The following guide details the spectroscopic characterization of 1-(3-Fluoro-4-nitrobenzyl)piperidine , a key intermediate in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., HER2 inhibitors) and viral polymerases.

This guide synthesizes experimental data from analogous precursors (3-fluoro-4-nitrobenzyl alcohol/bromide) and standard piperidine spectral libraries to provide a high-confidence reference for researchers.

Compound Profile & Utility

-

IUPAC Name: 1-[(3-Fluoro-4-nitrophenyl)methyl]piperidine

-

CAS Number: 1357924-03-8

-

Molecular Formula: C

H -

Molecular Weight: 238.26 g/mol

-

Physical State: Typically a yellow oil or low-melting solid (dependent on purity and salt form).

-

Solubility: Soluble in CDCl

, DMSO-

Research Context:

This compound serves as a "warhead" delivery scaffold in medicinal chemistry. The 3-fluoro-4-nitrobenzyl moiety is highly electrophilic at the nitro-position (reducible to aniline) and sensitive to nucleophilic aromatic substitution (

Synthesis Context (Origin of Impurities)

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying side-products like unreacted aldehyde or over-alkylated amines.

Primary Route: Reductive Amination

Reaction of 3-fluoro-4-nitrobenzaldehyde with piperidine using sodium triacetoxyborohydride (NaBH(OAc)

Figure 1: Reductive amination pathway. Key impurities to watch for in NMR include the aldehyde signal (~10 ppm) or the benzyl alcohol byproduct (if aldehyde is directly reduced).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

H NMR Data (400 MHz, CDCl )

The spectrum is characterized by the distinct coupling patterns of the 3-fluoro-4-nitro aromatic system and the aliphatic piperidine cage.

| Position | Shift ( | Multiplicity | Integral | Assignment | |

| Ar-H5 | 8.00 - 8.05 | dd (or pseudo-t) | 1H | Ortho to NO | |

| Ar-H2 | 7.28 - 7.32 | dd | 1H | Ortho to F, Meta to NO | |

| Ar-H6 | 7.20 - 7.25 | dd | 1H | Para to F, Meta to NO | |

| Benzylic | 3.55 - 3.60 | s | 2H | - | Ar-CH |

| Pip- | 2.35 - 2.45 | m (br) | 4H | - | N-CH |

| Pip- | 1.55 - 1.65 | m | 4H | - | N-CH |

| Pip- | 1.40 - 1.50 | m | 2H | - | Ring C4 protons |

Diagnostic Analysis:

-

Fluorine Coupling: The proton at H2 (between F and the benzyl group) exhibits a large coupling constant (

Hz), distinguishing it from the other aromatic protons. -

Nitro Deshielding: The proton at H5 is strongly deshielded (~8.0 ppm) due to the adjacent nitro group.

-

Benzylic Singlet: The sharp singlet at ~3.58 ppm confirms the successful formation of the tertiary amine. If this peak is a doublet, it suggests incomplete reduction (imine) or salt formation.

C NMR Data (100 MHz, CDCl )

Carbon signals are split by the fluorine atom (

-

Aromatic C-F (C3):

~155-158 ppm (d, -

Aromatic C-NO

(C4): -

Benzylic Carbon:

~62.5 ppm (d, -

Piperidine Carbons:

54.5 (C-

Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI (70 eV).

Fragmentation Pathway (EI): The molecule typically fragments at the benzylic position.

-

Molecular Ion (M+):

238 (Weak in EI, Strong [M+H]+ in ESI). -

Base Peak:

84 (Piperidinyl cation, C -

Benzyl Cation:

154 (3-fluoro-4-nitrobenzyl cation). -

Loss of NO

:

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Infrared (IR) Spectroscopy

Sampling: Neat (ATR) or KBr pellet.

| Wavenumber (cm | Assignment | Notes |

| 2930 - 2850 | C-H Stretch (Aliphatic) | Piperidine ring vibrations. |

| 2800 - 2700 | Bohlmann Bands | C-H stretch adjacent to Nitrogen lone pair (Diagnostic for tertiary amines). |

| 1535 | N-O Asymmetric Stretch | Strong, characteristic of aromatic nitro groups. |

| 1350 | N-O Symmetric Stretch | Strong, characteristic of aromatic nitro groups. |

| 1220 - 1180 | C-F Stretch | Strong band, often overlapping with C-N. |

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.

-

Solvent: Use Chloroform-d (CDCl

) (99.8% D) with 0.03% TMS.-

Note: If the compound is in HCl salt form, use DMSO-

or Methanol-

-

-

Concentration: Dissolve 5-10 mg of the oil/solid in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., NaBH

residues) which cause line broadening. -

Acquisition:

-

Relaxation delay (d1): 1.0 - 2.0 s.

-

Scans (ns): 16 (1H), 256-1024 (13C).

-

Protocol B: TLC Visualization

-

Mobile Phase: Hexane:Ethyl Acetate (3:1) or DCM:MeOH (95:5).

-

Detection:

-

UV (254 nm): Dark spot (Nitrobenzyl chromophore).

-

Dragendorff’s Reagent: Orange spot (Tertiary amine).

-

Ninhydrin: Negative (No primary/secondary amine).

-

References

-

Synthesis & General Characterization

- Methodology: Reductive amin

- Source: Patent US 8,236,954 B2. "Compounds and methods for kinase inhibition." (2012).

-

URL:

-

Analogous NMR Data (3-Fluoro-4-nitrobenzyl Alcohol)

- Relevance: Provides the definitive aromatic coupling constants for the 3-fluoro-4-nitrobenzyl moiety.

-

Source: US Patent Application 2012/0322768. "Compounds for treating protozoan infections."[1]

-

URL:

-

Piperidine Spectral Standards

- Relevance: Standard shifts for N-alkyl piperidines.

- Source: SDBS (Spectral Database for Organic Compounds), Compound No. 110-89-4 (Piperidine).

-

URL:

-

Reaction Mechanism (Reductive Amination)

- Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862.

-

URL:

Sources

Nitrobenzyl Piperidine Scaffolds: Therapeutic Targeting via Hypoxia Activation and Enzyme Inhibition

Topic: Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

The nitrobenzyl piperidine moiety represents a privileged scaffold in medicinal chemistry, distinguished by its dual functionality: the piperidine ring serves as a versatile cation-mimetic capable of high-affinity binding to anionic enzyme pockets (e.g., Acetylcholinesterase, Aspartyl proteases), while the nitrobenzyl group functions as a hypoxia-sensitive metabolic trigger. This guide analyzes the therapeutic utility of this scaffold, specifically focusing on its role as a hypoxia-activated prodrug (HAP) system in oncology and as a dual-binding inhibitor in neurodegenerative pharmacotherapy.

Structural Rationale & Pharmacophore Analysis[2]

The therapeutic potency of nitrobenzyl piperidines stems from two distinct chemical behaviors:

-

The "Warhead" Trigger (Nitrobenzyl): In normoxic tissues, the nitro group (

) is stable.[1] In hypoxic tumor microenvironments, one-electron reductases (e.g., Cytochrome P450 reductase) reduce it to a nitro radical anion.[1] Without oxygen to reverse this (futile cycling), it further reduces to a hydroxylamine or amine.[1] This electron-donating switch triggers electronic fragmentation, ejecting the attached "effector" cytotoxin.[1] -

The Binding Core (Piperidine): At physiological pH, the piperidine nitrogen is protonated (

).[1] This cation forms critical cation-

Primary Therapeutic Targets

A. Hypoxic Solid Tumors (Mechanism: Bioreductive Fragmentation)

Target: DNA Topoisomerases / DNA Alkylation

Mechanism:

Nitrobenzyl piperidines act as delivery vectors for cytotoxins (e.g., nitrogen mustards, camptothecin).[1] The 4-nitrobenzyl group masks the toxicity of the effector. Upon reduction in hypoxic cells (

-

Key Insight: The 4-nitro isomer is generally preferred over the 2- or 3-nitro isomers because the para-position allows for a 1,6-elimination (self-immolation) mechanism that is kinetically favorable for drug release.

B. Neurodegeneration (Mechanism: Dual-Site AChE Inhibition)

Target: Acetylcholinesterase (AChE) Mechanism: Derivatives of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (Donepezil mimics) utilize the nitrobenzyl group to enhance binding affinity.

-

Catalytic Anionic Site (CAS): The piperidine nitrogen binds via cation-

interaction with Trp84. -

Peripheral Anionic Site (PAS): The nitrobenzyl moiety stacks against Trp279. The electron-withdrawing nitro group enhances

-

C. Viral Proteases (Mechanism: Covalent/Non-covalent Inhibition)

Target: SARS-CoV-2 Main Protease (Mpro) Mechanism: Recent studies indicate that N-substituted piperidines can occupy the S1/S2 pockets of Mpro. The nitrobenzyl group can position the molecule for cysteine protease attack or act as a Michael acceptor precursor if modified into a nitrostyrene.

Visualizing the Mechanism of Action

Figure 1: Hypoxia-Activated Prodrug (HAP) Mechanism

The following diagram illustrates the reductive activation pathway of a 4-nitrobenzyl piperidine prodrug in a hypoxic tumor cell.

Caption: Bioreductive activation cascade.[2][3] In normoxia, oxygen reverses the reduction (futile cycle).[1] In hypoxia, reduction proceeds to the amine, triggering drug release.[1][2][4]

Experimental Protocols

Protocol A: Synthesis of 1-(4-nitrobenzyl)piperidine

A foundational protocol for generating the core scaffold.

Reagents: Piperidine (1.0 eq), 4-Nitrobenzyl chloride (1.0 eq), Potassium Carbonate (

-

Preparation: Dissolve 4-nitrobenzyl chloride (1.71 g, 10 mmol) in 20 mL of anhydrous ACN in a round-bottom flask.

-

Addition: Add

(2.76 g, 20 mmol) followed by the dropwise addition of piperidine (0.85 g, 10 mmol) at 0°C. -

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Cool to room temperature. Filter off the inorganic salts.[1] Evaporate the solvent under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over

.[1] Recrystallize from ethanol to yield pale yellow crystals.[1]-

Expected Yield: 85-92%

-

Validation: H-NMR should show singlet at

ppm (benzylic

-

Protocol B: Hypoxia-Selectivity Cytotoxicity Assay

To validate the "prodrug" efficacy.[4]

-

Cell Line: A549 (Lung adenocarcinoma) or HT-29 (Colorectal).[1]

-

Seeding: Seed cells at

cells/well in 96-well plates. -

Drug Treatment: Treat with graded concentrations (0.1 nM – 100

M) of the nitrobenzyl derivative.[1] -

Incubation Conditions (Split Plate):

-

Recovery: Return hypoxic plates to normoxic conditions for 48 hr to allow cell death to manifest.

-

Readout: Assess viability using MTT or Alamar Blue assay.

-

Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

.[1] An HCR > 10 indicates significant hypoxia targeting.[1]

Data Summary: Comparative Potency

The following table summarizes the activity of nitrobenzyl piperidine derivatives across different therapeutic targets based on literature precedents.

| Compound Class | Target | Mechanism | IC50 / Ki (Approx) | Key Feature |

| 4-Nitrobenzyl-SN38 | Topoisomerase I | Hypoxia Prodrug | Normoxia: >50 nMHypoxia: ~3 nM | 19-fold Hypoxia Selectivity (HCR) |

| N-Benzyl-Piperidine | Acetylcholinesterase | Dual-site Inhibition | ||

| Nitro-Sulfonamide Hybrid | M. tuberculosis | FADH2-dependent reduction | Generates reactive SO2/ROS | |

| Peptidyl Nitroalkene | SARS-CoV-2 Mpro | Covalent Cys145 capture | Michael acceptor warhead |

Future Directions

-

Imaging Agents: Developing

-labeled nitrobenzyl piperidines for PET imaging of tumor hypoxia. -

Alzheimer’s Multi-Targets: Conjugating the scaffold with MAO-B inhibitors to create dual-action neuroprotective agents.

-

Antibody-Drug Conjugates (ADCs): Using the nitrobenzyl linker as a cleavable trigger in ADCs, ensuring payload release only within the hypoxic core of solid tumors.

References

-

Hypoxia-Activ

-

AChE Inhibition & Alzheimer's Applic

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase.

-

Source: [1]

-

SARS-CoV-2 Mpro Inhibition

- Peptidyl nitroalkene inhibitors of main protease rationalized by computational and crystallographic investig

-

Source: [1]

-

Synthesis Protocols

- Concise Formation of 4-Benzyl Piperidines and Related Deriv

-

Source: [1]

-

General Pharmacological Profile

- Pharmacological Applications of Piperidine Deriv

-

Source: [1]

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia-selective antitumor agents. 12. Nitrobenzyl quaternary salts as bioreductive prodrugs of the alkylating agent mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protocol for synthesis of 1-(3-Fluoro-4-nitrobenzyl)piperidine

Application Note: Strategic Synthesis of 1-(3-Fluoro-4-nitrobenzyl)piperidine

Abstract

This application note details the synthesis of 1-(3-Fluoro-4-nitrobenzyl)piperidine (CAS 1357924-03-8), a functionalized N-benzyl piperidine intermediate. This structural motif is frequently utilized in medicinal chemistry as a "linker" or "head group" in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. The protocol focuses on a controlled nucleophilic substitution (

Strategic Overview & Reaction Mechanics

The synthesis relies on the N-alkylation of piperidine using a substituted benzyl halide. While reductive amination (using the corresponding benzaldehyde) is a viable alternative, the alkylation route is often preferred for 4-nitro-substituted substrates to avoid chemoselectivity issues associated with reducing agents potentially affecting the nitro group.

Reaction Scheme:

Key Mechanistic Considerations:

-

Nucleophilicity vs. Basicity: Piperidine is a strong nucleophile and a secondary amine. To prevent over-alkylation (formation of quaternary ammonium salts), the stoichiometry must be carefully controlled, though the steric bulk of the product generally disfavors a second alkylation event compared to primary amines.

-

Leaving Group Selection: The 3-fluoro-4-nitrobenzyl bromide is highly reactive due to the electron-withdrawing nature of the nitro and fluoro groups, which destabilize the transition state less than electron-donating groups, but primarily by making the benzylic carbon highly electrophilic.

-

Safety Critical: Benzyl halides with electron-withdrawing groups are potent lachrymators and skin irritants. The 4-nitro group adds a risk of energetic decomposition if subjected to excessive heat or shock; however, in this specific molecular weight range, it is generally stable under standard reflux conditions.

Experimental Protocol

Pre-requisites:

-

All procedures must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended for benzyl halides), safety goggles, and lab coat.

Materials

| Reagent | Equiv. | Role | Notes |

| 3-Fluoro-4-nitrobenzyl bromide | 1.0 | Electrophile | Potent lachrymator; handle cold. |

| Piperidine | 1.2 | Nucleophile | Excess ensures complete consumption of the halide. |

| Potassium Carbonate ( | 2.0 | Base | Scavenges HBr; anhydrous grade required. |